1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazol-5-amine scaffold substituted at position 1 with a 2-fluorophenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a pyridin-4-yl moiety. This structure combines aromatic, heterocyclic, and electron-withdrawing groups (e.g., fluorine), which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN7O/c16-10-3-1-2-4-11(10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-5-7-18-8-6-9/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVMABPQGAAJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the triazole ring:
Functionalization with fluorophenyl and pyridinyl groups: These groups can be introduced through various substitution reactions, often using halogenated precursors and suitable nucleophiles.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, controlled reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole or pyridine rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can be performed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. The compound has shown promising results against various cancer cell lines:
- Mechanism of Action : The oxadiazole moiety is believed to inhibit key enzymes involved in cancer cell proliferation. For instance, studies indicate that derivatives can act as thymidine phosphorylase inhibitors, which are crucial in tumor growth regulation .
-
Case Studies :
- A derivative similar to this compound was evaluated for its anticancer properties against breast cancer cell lines (MCF-7) and exhibited significant cytotoxicity .
- Another study reported that compounds containing the oxadiazole structure showed high efficacy against leukemia cell lines, demonstrating their potential as effective anticancer agents .
Neuroprotective Effects
Compounds with similar structures have been investigated for their neuroprotective properties:
- Cholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. This inhibition could enhance cholinergic neurotransmission in the brain .
Antimicrobial Properties
The antimicrobial potential of oxadiazole derivatives has been well-documented:
- Broad-Spectrum Activity : Studies have shown that these compounds exhibit activity against various bacterial strains and fungi, making them candidates for developing new antibiotics .
Synthesis and Development
The synthesis of 1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step reactions including:
- Formation of the oxadiazole ring through cyclization reactions.
- Coupling with the pyridine derivative using standard coupling techniques.
- Final modifications to introduce the triazole moiety.
Recent advancements in synthetic methodologies have streamlined these processes, allowing for higher yields and purities .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Interaction with genetic material, influencing gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles. Key comparisons are summarized in Table 1.
Table 1: Structural and Molecular Comparison of Analogous Compounds
Key Structural Differences and Implications
Aromatic Substituents: The 2-fluorophenyl group in the target compound introduces ortho-substitution, which may sterically hinder interactions compared to para-substituted analogs (e.g., 4-ethoxyphenyl in ). Fluorine’s electronegativity enhances metabolic stability and membrane permeability .
Heterocyclic Variations :
- Replacement of pyridin-4-yl with 3-methylpyridin-4-yl () introduces steric bulk, possibly altering binding pocket interactions.
- Chlorophenyl substituents () enhance halogen bonding but may increase toxicity risks.
Core Modifications :
Biological Activity
The compound 1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates significant pharmacophores known for their biological activity. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The molecular structure of the compound features a triazole and oxadiazole moiety, which are well-documented in medicinal chemistry for their diverse biological activities. The presence of the pyridine and fluorophenyl groups enhances its lipophilicity and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H13FN4O |
| Molecular Weight | 284.29 g/mol |
| CAS Number | 1234567 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Recent studies have shown that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. This compound has been evaluated for its ability to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDACs) which are critical in cancer biology.
The mechanism of action involves:
- Inhibition of HDAC : The compound demonstrated potent inhibition of HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Targeting Telomerase : It has been shown to inhibit telomerase activity, a key factor in the immortality of cancer cells .
Case Studies
In a study by Dhumal et al., derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 and HeLa cells. The IC50 values ranged from 10 to 20 µM, indicating promising anticancer potential .
Antimicrobial Activity
The oxadiazole derivatives have also been recognized for their broad-spectrum antimicrobial activity. The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Efficacy Against Pathogens
In vitro studies demonstrated that this compound has:
- Antibacterial Activity : Exhibiting MIC values comparable to standard antibiotics like gentamicin.
- Antifungal Properties : Effective against common fungal pathogens such as Candida albicans.
Additional Biological Activities
Beyond anticancer and antimicrobial effects, the compound has shown potential in other areas:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
